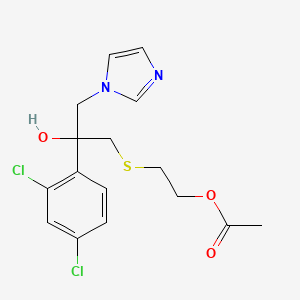
2-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)ethyl acetate is a complex organic compound featuring an imidazole ring, a dichlorophenyl group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)ethyl acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation reaction of glyoxal and ammonia, followed by cyclization.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazole derivative.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the dichlorophenyl-imidazole intermediate with a thiol compound under basic conditions.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the dichlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and bases under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Various substituted imidazole and dichlorophenyl derivatives.
科学研究应用
2-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)ethyl acetate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)ethyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.
相似化合物的比较
Similar Compounds
Ketoconazole: An antifungal drug with a similar imidazole structure.
Clotrimazole: Another antifungal agent with a related chemical structure.
Miconazole: A compound with similar antifungal properties and an imidazole ring.
Uniqueness
2-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C16H18Cl2N2O3S |
|---|---|
分子量 |
389.3 g/mol |
IUPAC 名称 |
2-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylethyl acetate |
InChI |
InChI=1S/C16H18Cl2N2O3S/c1-12(21)23-6-7-24-10-16(22,9-20-5-4-19-11-20)14-3-2-13(17)8-15(14)18/h2-5,8,11,22H,6-7,9-10H2,1H3 |
InChI 键 |
RDJWCQNRLPLGNH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


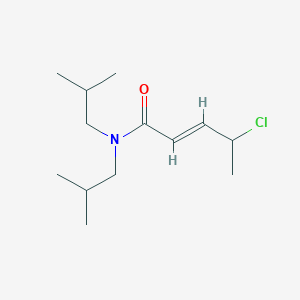
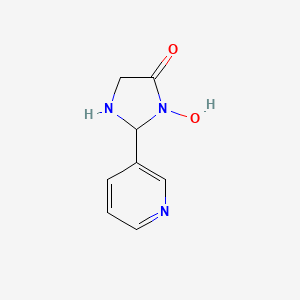
![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)

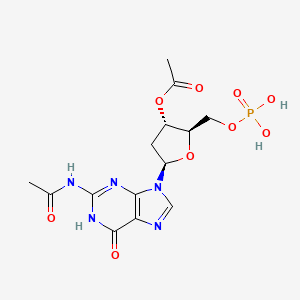
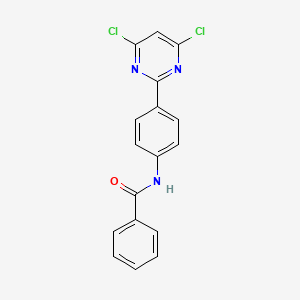
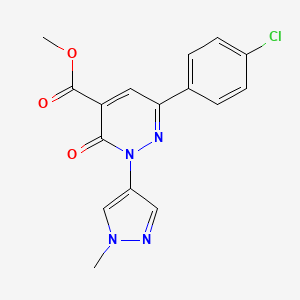
![1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12932208.png)
![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
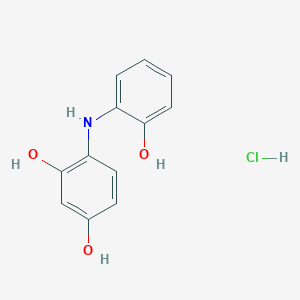
![6-[(Pyridin-3-yl)methyl]-1H-benzimidazole](/img/structure/B12932223.png)
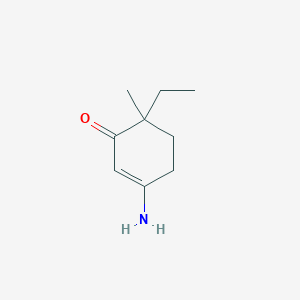
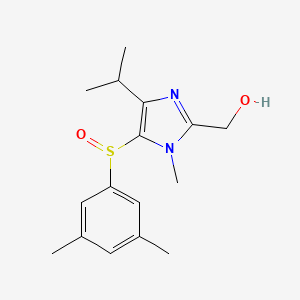
![5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12932234.png)
